molecular formula C15H15NO3S2 B3478873 {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B3478873
M. Wt: 321.4 g/mol
InChI Key: HMBZKKVQUCQJPG-GHXNOFRVSA-N
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Description

{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multi-step reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, the compound’s properties are explored for applications in the development of new polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific desired properties .

Mechanism of Action

The mechanism of action of {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-9(2)11-5-3-10(4-6-11)7-12-14(19)16(8-13(17)18)15(20)21-12/h3-7,9H,8H2,1-2H3,(H,17,18)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBZKKVQUCQJPG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

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